molecular formula C12H10ClNO4 B11493750 Dimethyl 3-chloroindolizine-1,2-dicarboxylate

Dimethyl 3-chloroindolizine-1,2-dicarboxylate

Cat. No.: B11493750
M. Wt: 267.66 g/mol
InChI Key: NGXQJGITAVXDSC-UHFFFAOYSA-N
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Description

Dimethyl 3-chloroindolizine-1,2-dicarboxylate is a nitrogen-containing heterocyclic compound. It belongs to the indolizine family, which is known for its diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The compound’s structure consists of an indolizine core with two ester groups and a chlorine atom, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-chloroindolizine-1,2-dicarboxylate can be synthesized through a one-pot multicomponent reaction. One common method involves the reaction of 2-chloro-1-(2-ethoxy-2-oxoethyl)pyridinium bromide with dimethyl acetylenedicarboxylate in the presence of triethylphosphite at room temperature . This reaction yields the desired indolizine product with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-chloroindolizine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Cyclization Reactions: Catalysts like palladium or copper are often used to facilitate these reactions.

Major Products Formed

Scientific Research Applications

Dimethyl 3-chloroindolizine-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 3-chloroindolizine-1,2-dicarboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or microbial growth . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3-chloroindolizine-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of two ester groups. This makes it a versatile intermediate for various chemical transformations and applications. Its unique structure also contributes to its distinct biological activities compared to other indolizine derivatives.

Properties

Molecular Formula

C12H10ClNO4

Molecular Weight

267.66 g/mol

IUPAC Name

dimethyl 3-chloroindolizine-1,2-dicarboxylate

InChI

InChI=1S/C12H10ClNO4/c1-17-11(15)8-7-5-3-4-6-14(7)10(13)9(8)12(16)18-2/h3-6H,1-2H3

InChI Key

NGXQJGITAVXDSC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=CN2C(=C1C(=O)OC)Cl

Origin of Product

United States

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